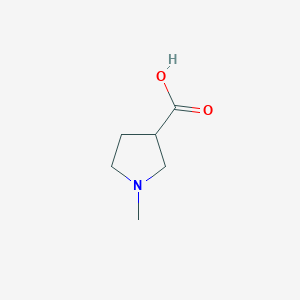

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide often involves multi-step chemical processes that may include the formation of pyrazole rings, introduction of sulfonamide groups, and the attachment of furan moieties. These processes require precise control over reaction conditions to ensure the formation of the desired product with high purity and yield. Studies have described various synthetic routes, highlighting the importance of selecting appropriate starting materials, reagents, and catalysts (Asiri et al., 2012).

Molecular Structure Analysis

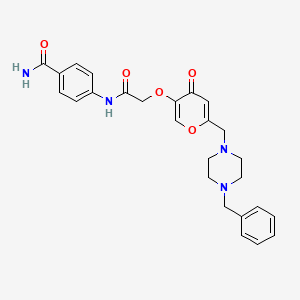

The molecular structure of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is characterized by the presence of a pyrazole ring sulfonamide group and a furan ring. These structural elements contribute to the compound's chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the molecular structure, revealing details such as bond lengths, angles, and the spatial arrangement of atoms (Asiri et al., 2012).

科学的研究の応用

Structural Characteristics and Chemical Reactivity

The structural characteristics of pyrazole and sulfonamide derivatives, including those similar to "N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide," are crucial for their reactivity and potential applications. The unique twists in the molecule, as seen in compounds with significant dihedral angles between the pyrazole ring and the furan or benzene rings, suggest a variety of interactions and reactivity patterns. These structural features facilitate the formation of hydrogen bonds and supramolecular chains, which are pivotal in designing drugs with desired biological activities (Asiri et al., 2012).

Carbonic Anhydrase Inhibition

Pyrazoline and sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. This biological activity is significant in the development of therapeutic agents for conditions like glaucoma, epilepsy, and edema. Compounds exhibiting superior carbonic anhydrase inhibitory activity than reference drugs, with inhibition constants in the nanomolar range, highlight the potential of these derivatives in medicinal chemistry (Kucukoglu et al., 2016).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of interest. Compounds synthesized through the Mannich base method have shown promising activity against various microbial strains. This highlights the potential application of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Idhayadhulla et al., 2012).

Corrosion Inhibition

Sulfonamide derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their inhibition efficiency, which increases with concentration and decreases with rising temperature, along with their adherence to the Langmuir adsorption isotherm, suggests their utility in protecting metal surfaces against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Sappani & Karthikeyan, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-12(10(2)16(4)15-9)21(18,19)14-8-13(3,17)11-6-5-7-20-11/h5-7,14,17H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOIZINNDWAALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)

![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)

![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)